molecular formula C7H13N B13088322 Bicyclo[3.2.0]heptan-3-amine CAS No. 1255099-04-7

Bicyclo[3.2.0]heptan-3-amine

Cat. No.: B13088322
CAS No.: 1255099-04-7
M. Wt: 111.18 g/mol
InChI Key: RCJIJEPMHWIWEU-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that consists of a seven-membered ring fused with a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for bicyclo[32

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[3.2.0]heptan-3-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Bicyclo[3.2.0]heptan-3-amine is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for the synthesis of novel compounds with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as drug candidates. The rigid bicyclic structure can enhance the binding affinity and selectivity of drug molecules to their targets .

Industry: The compound is also used in the development of new materials and catalysts. Its unique properties can be harnessed to create materials with specific characteristics or to catalyze chemical reactions more efficiently .

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptan-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances the binding interactions with these targets .

Biological Activity

Bicyclo[3.2.0]heptan-3-amine is a bicyclic amine characterized by a unique seven-membered ring structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory properties, and its potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C7H13NC_7H_{13}N and is often represented in its hydrochloride form as (1S,5R)-bicyclo[3.2.0]heptan-3-amine hydrochloride. The compound features two chiral centers, leading to interesting stereochemistry that can influence its biological interactions and reactivity in chemical processes.

Antimicrobial Properties

Research indicates that bicyclic amines, including this compound, exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
CFC-222Staphylococcus aureus8 μg/mL
CFC-222Streptococcus pneumoniae12 μg/mL

Anti-inflammatory Properties

This compound also shows anti-inflammatory properties that may be beneficial in treating conditions associated with inflammation. The compound's structure allows it to interact with various receptors involved in inflammatory pathways, potentially modulating their activity .

The mechanism of action for this compound is believed to involve its ability to bind to specific enzymes or receptors within biological systems, thereby modulating their functions. This binding affinity is enhanced by the rigid bicyclic structure, which can improve the selectivity and efficacy of the compound as a therapeutic agent .

Case Studies

Several studies have explored the applications of this compound in medicinal chemistry:

  • Dopamine Receptor Modulation : Research has indicated that derivatives of this compound can selectively modulate dopamine receptors, particularly the D4 receptor, suggesting potential applications in treating neurological disorders .
  • Antiviral Applications : Compounds based on the bicyclo[3.2.0]heptane framework have been synthesized and tested for antiviral activity against HIV, showing promising results in enhancing efficacy compared to existing antiviral agents .

Properties

CAS No.

1255099-04-7

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[3.2.0]heptan-3-amine

InChI

InChI=1S/C7H13N/c8-7-3-5-1-2-6(5)4-7/h5-7H,1-4,8H2

InChI Key

RCJIJEPMHWIWEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(C2)N

Origin of Product

United States

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